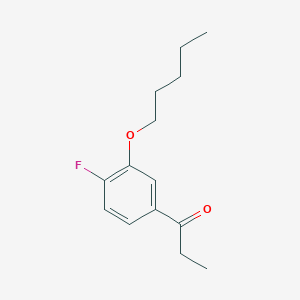

1-(4-Fluoro-3-(pentyloxy)phenyl)propan-1-one

Description

Properties

IUPAC Name |

1-(4-fluoro-3-pentoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO2/c1-3-5-6-9-17-14-10-11(13(16)4-2)7-8-12(14)15/h7-8,10H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUNZIWFIFRZEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)C(=O)CC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Pentyloxy Group Introduction :

The hydroxyl group of 4-fluoro-3-hydroxyphenol undergoes nucleophilic substitution with 1-bromopentane in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is typically conducted in dimethylformamide (DMF) at 80–100°C for 12–18 hours. -

Propanone Installation :

The intermediate 4-fluoro-3-pentyloxyphenol is subjected to Friedel-Crafts acylation with propionyl chloride (CH₃CH₂COCl) using aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds in anhydrous dichloromethane (DCM) at 0–5°C for 2–4 hours.

Key Parameters

| Parameter | Value |

|---|---|

| Yield (Step 1) | 75–85% |

| Yield (Step 2) | 60–70% |

| Reaction Time (Total) | 14–22 hours |

| Purity (HPLC) | ≥95% |

Advantages : High regioselectivity due to the directing effects of the fluorine atom.

Limitations : Requires stringent anhydrous conditions for Friedel-Crafts acylation.

Direct Alkylation of Fluorinated Propiophenone Derivatives

This one-pot method utilizes pre-formed fluorinated propiophenone derivatives, streamlining the synthesis by combining alkylation and acylation steps.

Reaction Conditions

Key Parameters

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Reaction Time | 6–8 hours |

| Byproducts | <5% (unreacted starting material) |

Advantages : Simplified workflow with fewer purification steps.

Limitations : Moderate yields due to competing side reactions at elevated temperatures.

Suzuki-Miyaura Coupling for Modular Synthesis

This method employs palladium-catalyzed cross-coupling to construct the aromatic ring system, offering flexibility for structural modifications.

Reaction Protocol

-

Borylation of Fluorinated Aryl Halides :

A boronic ester is prepared from 3-bromo-4-fluorophenyl propanone using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst. -

Coupling with Pentyloxy-Substituted Partners :

The boronic ester reacts with a pentyloxy-substituted aryl halide (e.g., 1-bromo-4-pentyloxybenzene) under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, ethanol/water).

Key Parameters

| Parameter | Value |

|---|---|

| Yield | 70–80% |

| Reaction Time | 12–24 hours |

| Catalyst Loading | 2–5 mol% Pd |

Advantages : High tolerance for functional groups; scalable for industrial applications.

Limitations : Requires expensive palladium catalysts and inert atmosphere.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Reaction Time (h) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution + Acylation | 60–70 | 14–22 | Moderate | High |

| Direct Alkylation | 65–75 | 6–8 | High | Moderate |

| Suzuki-Miyaura Coupling | 70–80 | 12–24 | Low | High |

Key Findings :

-

The Suzuki-Miyaura method offers the highest yields (70–80%) but incurs higher costs due to palladium catalysts.

-

Direct alkylation provides a balance between speed and cost, making it suitable for small-scale synthesis.

-

Nucleophilic substitution followed by acylation remains the most scalable approach for industrial production despite longer reaction times .

Chemical Reactions Analysis

1-(4-Fluoro-3-(pentyloxy)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom and pentyloxy group can participate in nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(4-Fluoro-3-(pentyloxy)phenyl)propan-1-one has potential applications in drug development:

- Antimicrobial Activity : Similar compounds have shown effectiveness against pathogens like Staphylococcus aureus, suggesting this compound may possess similar properties .

- Antitumor Potential : Some derivatives exhibit cytotoxic effects on cancer cell lines, indicating possible use in cancer therapy.

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics.

Organic Synthesis

This compound serves as a building block for synthesizing fluorinated compounds, which are significant in pharmaceutical chemistry due to their enhanced metabolic stability and biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activities and synthetic applications of related compounds:

- Antimicrobial Studies : Research on chalcone derivatives has demonstrated significant antibacterial properties, supporting further exploration into the antimicrobial potential of 1-(4-Fluoro-3-(pentyloxy)phenyl)propan-1-one .

- Cytotoxicity Assays : Investigations into the cytotoxic effects of similar ketones on various cancer cell lines suggest that this compound may also exhibit promising antitumor activity.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-(pentyloxy)phenyl)propan-1-one is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The pathways involved would depend on the specific biological or chemical processes being studied.

Comparison with Similar Compounds

Alkoxy-Substituted Propanones

- 1-(4-(Benzyloxy)phenyl)propan-1-one (CAS 4495-66-3): This analog replaces the pentyloxy group with a benzyloxy substituent. The benzyloxy group introduces steric bulk and aromaticity, which may enhance π-π stacking interactions in biological systems.

- In contrast, the target compound lacks a bromine substituent, suggesting differences in synthetic utility and toxicity profiles .

Fluoro-Substituted Propanones

- 1-(3-Fluoro-4-methoxyphenyl)propan-1-one (CAS 586-22-1):

The methoxy group at the 4-position and fluorine at the 3-position create distinct electronic effects compared to the target compound. The meta-pentyloxy group in the target may reduce polarity, enhancing lipid solubility relative to the methoxy analog . - 1-(4-Fluoro-3-(trifluoromethyl)phenyl)propan-1-one (CAS 239107-27-8):

The trifluoromethyl group is strongly electron-withdrawing, which could deactivate the aromatic ring toward electrophilic substitution. The target compound’s single fluorine and pentyloxy group likely result in milder electronic effects and greater metabolic stability .

Hydroxy and Silyl-Protected Analogs

- 1-(4-Hydroxyphenyl)propan-1-one ():

The hydroxyl group increases polarity, making this compound more water-soluble but less bioavailable than the target. The pentyloxy group in the target compound serves as a lipophilic substituent, balancing solubility and membrane penetration . - 1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)propan-1-one (): The silyl protecting group enhances stability during synthetic workflows.

Physicochemical Properties

| Compound | Substituents | Key Properties |

|---|---|---|

| 1-(4-Fluoro-3-(pentyloxy)phenyl)propan-1-one | 4-Fluoro, 3-pentyloxy | High lipophilicity (logP ~3.5–4.0 estimated) |

| 1-(4-(Benzyloxy)phenyl)propan-1-one | 4-Benzyloxy | Moderate lipophilicity (logP ~2.8–3.2) |

| 1-(3-Fluoro-4-methoxyphenyl)propan-1-one | 3-Fluoro, 4-methoxy | Moderate polarity (logP ~2.0–2.5) |

| 1-(4-Hydroxyphenyl)propan-1-one | 4-Hydroxy | High polarity (logP ~1.5–2.0) |

Note: LogP values are estimated based on substituent contributions due to lack of experimental data for the target compound .

Biological Activity

1-(4-Fluoro-3-(pentyloxy)phenyl)propan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of substituted ketones, which are known for diverse pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 1-(4-Fluoro-3-(pentyloxy)phenyl)propan-1-one is . The structure features a fluorinated phenyl ring, which is a common motif in pharmaceuticals due to its influence on biological activity and metabolic stability.

The biological activity of 1-(4-Fluoro-3-(pentyloxy)phenyl)propan-1-one is primarily mediated through its interaction with specific enzymes and receptors. The fluorine substitution can enhance lipophilicity and modify the compound's interaction with biological targets, potentially affecting signal transduction pathways and metabolic processes.

Biological Activities

Research indicates that compounds similar to 1-(4-Fluoro-3-(pentyloxy)phenyl)propan-1-one exhibit various biological effects, including:

- Antimicrobial Activity : Studies have shown that chalcone derivatives, structurally related to this compound, possess significant antibacterial properties against strains such as Staphylococcus aureus . The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.

- Antitumor Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy. The presence of the pentyloxy group may enhance the compound's ability to penetrate cellular membranes, increasing efficacy .

- Enzyme Inhibition : Similar compounds have been reported to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition can lead to altered pharmacokinetics of co-administered drugs.

Case Studies and Research Findings

Several research studies have explored the biological activities of compounds related to 1-(4-Fluoro-3-(pentyloxy)phenyl)propan-1-one:

Q & A

Q. What are the recommended synthetic routes for 1-(4-Fluoro-3-(pentyloxy)phenyl)propan-1-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution. For example:

- Step 1: Introduce the pentyloxy group via alkylation of 4-fluoro-3-hydroxyphenyl precursors using pentyl bromide and a base (e.g., NaH) in anhydrous dichloromethane .

- Step 2: Acylation with propanoyl chloride under Lewis acid catalysis (e.g., AlCl₃).

Optimization Tips: - Monitor reaction progress via TLC or GC-MS to minimize side products.

- Use inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

- NMR (¹H/¹³C): Identify fluorine coupling patterns (e.g., para-fluoro splitting) and pentyloxy chain conformation (δ ~3.8–4.2 ppm for OCH₂) .

- IR Spectroscopy: Confirm ketone C=O stretch (~1700 cm⁻¹) and aryl ether C-O (~1250 cm⁻¹).

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns to distinguish from structural analogs .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

- Enzyme Inhibition Assays: Screen against kinases or cytochrome P450 isoforms using fluorometric substrates .

- Antimicrobial Testing: Employ broth microdilution (CLSI guidelines) to assess MIC values against Gram-positive/negative bacteria .

- Cytotoxicity: Use MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular configurations?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Refine structures using SHELXL for accurate bond-length/angle measurements, especially for fluorine and pentyloxy substituents .

- Challenge: Disorder in the pentyloxy chain may require constrained refinement. Apply TWINABS for twinned crystals .

- Validation: Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to validate torsional angles .

Q. How to design a structure-activity relationship (SAR) study for analogs with varying substituents?

Methodological Answer:

- Substituent Variations: Compare with analogs like 1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-2-one (halogen effects) or 1-(4-methoxyphenyl)propan-1-one (electron-donating groups) .

- Key Parameters:

- Lipophilicity: Measure logP values (HPLC) to correlate with membrane permeability.

- Electronic Effects: Use Hammett constants (σ) to predict reactivity at the ketone moiety .

- Statistical Analysis: Apply multivariate regression (e.g., PLS) to identify dominant SAR factors .

Q. What advanced strategies mitigate challenges in scaling up synthesis?

Methodological Answer:

- Flow Chemistry: Implement continuous flow reactors to enhance yield and reduce byproducts in acylation steps .

- Catalyst Optimization: Screen immobilized Lewis acids (e.g., Fe³⁺-modified zeolites) for recyclability and reduced waste .

- Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Q. How can computational methods predict metabolic pathways or toxicity?

Methodological Answer:

- In Silico Tools:

- Metabolism Prediction: Use GLORY or MetaSite to identify likely Phase I/II modification sites (e.g., ketone reduction) .

- Toxicity Profiling: Apply Derek Nexus for structural alerts (e.g., reactive α,β-unsaturated ketones) .

- Validation: Cross-reference with in vitro microsomal assays (e.g., human liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.